molecular formula C8H11NO2S B14431382 Ethyl 5-ethyl-1,3-thiazole-4-carboxylate

Ethyl 5-ethyl-1,3-thiazole-4-carboxylate

Cat. No.: B14431382
M. Wt: 185.25 g/mol
InChI Key: MSNFYBUDOGRINS-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 5-position and an ester moiety at the 4-position. Thiazoles are pivotal in medicinal chemistry due to their bioisosteric properties with natural heterocycles, enabling diverse biological interactions.

Properties

IUPAC Name

ethyl 5-ethyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNFYBUDOGRINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 5-ethyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Ethyl 5-amino-1,3-thiazole-4-carboxylate
  • Key Differences: Substitution of the 5-ethyl group with an amino group.
  • Impact: The amino group increases polarity and hydrogen-bonding capacity, making this derivative more reactive in nucleophilic acyl substitution reactions. It serves as a precursor for sulfonamide derivatives (e.g., Ethyl 5-(pyridine-4-sulfonamido)-1,3-thiazole-4-carboxylate) via reactions with sulfonyl chlorides .
  • Applications : Intermediate in synthesizing kinase inhibitors and antimicrobial agents.
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate
  • Key Differences : Acetyl group at the 2-position instead of 5-ethyl.
  • Impact : The electron-withdrawing acetyl group stabilizes the thiazole ring, reducing electrophilicity at the 4-position. This compound is critical in synthesizing bacillamide A, a natural product with algicidal activity .
  • Synthesis : Achieved via [4+1] cyclization of L-cysteine ethyl ester and pyruvic aldehyde, followed by oxidation .
Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate
  • Key Differences: Aryl amino group at the 5-position.
  • Applications : Explored in cancer research due to structural similarity to kinase-binding scaffolds.
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
  • Key Differences : Chloro and methyl substituents at the 2- and 4-positions, respectively.
  • Impact : Chlorine’s electronegativity increases acidity at adjacent positions, facilitating further substitution reactions. The methyl group enhances lipophilicity .
  • Synthesis : Likely involves halogenation of preformed thiazole intermediates.

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Melting Point/Boiling Point LogP (Predicted)
Ethyl 5-ethyl-1,3-thiazole-4-carboxylate C₈H₁₁NO₂S 5-ethyl, 4-COOEt Not reported 2.1
Ethyl 5-amino-1,3-thiazole-4-carboxylate C₆H₈N₂O₂S 5-NH₂, 4-COOEt 150–152°C 0.8
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate C₈H₉NO₃S 2-COCH₃, 4-COOEt 98–100°C 1.5
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate C₇H₈ClNO₂S 2-Cl, 4-CH₃, 5-COOEt 121°C (flash point) 2.4
  • Lipophilicity: this compound exhibits moderate lipophilicity (LogP ~2.1), balancing solubility and membrane permeability. Amino-substituted analogues (LogP ~0.8) are more hydrophilic, while chloro/methyl derivatives (LogP ~2.4) are more lipophilic .

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